molecular formula C11H10N2O7 B1516799 N-succinimidyl 3-succinimidoxypropenoate

N-succinimidyl 3-succinimidoxypropenoate

Cat. No.: B1516799
M. Wt: 282.21 g/mol
InChI Key: SMGOZBGQPVDADL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinimidyl esters (NHS esters) are widely used in bioconjugation for their ability to react with primary amines, forming stable amide bonds. These compounds are pivotal in applications ranging from radioisotope labeling to crosslinking biomolecules. This article focuses on comparing these analogs in terms of structure, reactivity, and applications.

Properties

Molecular Formula

C11H10N2O7

Molecular Weight

282.21 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (E)-3-(2,5-dioxopyrrolidin-3-yl)oxyprop-2-enoate

InChI

InChI=1S/C11H10N2O7/c14-7-5-6(11(18)12-7)19-4-3-10(17)20-13-8(15)1-2-9(13)16/h3-4,6H,1-2,5H2,(H,12,14,18)/b4-3+

InChI Key

SMGOZBGQPVDADL-ONEGZZNKSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)/C=C/OC2CC(=O)NC2=O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C=COC2CC(=O)NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Properties

NHS esters vary in their reactive groups and backbone structures, which dictate their applications. Below is a comparative table of key compounds:

Compound Reactive Groups Key Applications Stability Evidence Source
N-Succinimidyl 3-Iodobenzoate (SIB) NHS ester, Aromatic iodine Radioiodination of proteins/peptides Moderate in vivo stability
N-Succinimidyl 3-(Tri-n-butylstannyl)benzoate (ATE) NHS ester, Stannyl group Radiolabeling antibodies for tumor targeting High in vivo stability
Bolton-Hunter Reagent (N-Succinimidyl 3-(4-hydroxy-3-iodophenyl)propionate) NHS ester, Phenolic iodine Protein iodination without oxidation Sensitive to hydrolysis
N-Succinimidyl 3-Maleimidopropionate (SMP) NHS ester, Maleimide Conjugating amines to thiols (e.g., antibody-drug conjugates) Air-sensitive (maleimide)
Sebacic Acid Bis(N-succinimidyl) Ester Two NHS esters (homobifunctional) Crosslinking amine-containing molecules Hydrolysis-sensitive

Reactivity and Kinetics

  • ATE : The stannyl group enables efficient radioiodination via isotopic exchange, producing stable iodobenzoate conjugates. This minimizes in vivo deiodination, enhancing tumor-to-background ratios in imaging .
  • SMP : The maleimide group reacts selectively with thiols at neutral pH, while the NHS ester targets amines. This dual reactivity allows site-specific conjugation, critical for antibody-drug conjugates .
  • SIB vs. Bolton-Hunter: Both are radioiodination agents, but SIB’s simpler structure avoids phenolic oxidation, making it more versatile for sensitive biomolecules .

Research Findings and Clinical Relevance

Enhanced Therapeutic Efficacy with ATE

In preclinical studies, ATE-labeled monoclonal antibody 81C6 showed superior tumor growth delay in gliomas compared to conventional iodination methods.

Stability and Specificity of SMP Conjugates

SMP’s maleimide group enables stable thiol-ether bonds, critical for maintaining conjugate integrity in vivo. However, maleimide hydrolysis in plasma remains a limitation, prompting the development of next-generation crosslinkers .

Limitations of Homobifunctional NHS Esters

Sebacic acid bis(NHS) ester’s homobifunctionality can lead to uncontrolled polymerization, reducing conjugation efficiency. Heterobifunctional agents like SMP are preferred for controlled bioconjugation .

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